(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)14-17-11-8-12-22(17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGJTDSUAZVNOE-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)C(C(C)C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN1C(=O)[C@H](C(C)C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, commonly referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H27N3O
- Molecular Weight : 289.42 g/mol
- CAS Number : 1354033-47-8
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological potential. Key areas of interest include:
-
Antidepressant Properties :
- Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
-
Anticancer Activity :
- In vitro studies have indicated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values for these activities are critical for assessing efficacy.
-
Neuroprotective Effects :
- The compound’s structural analogs have shown potential neuroprotective properties in models of neurodegenerative diseases, possibly through anti-inflammatory mechanisms.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as phospholipase A2 and histone deacetylases, which play roles in inflammation and cancer progression.
- Receptor Modulation : Interaction with various neurotransmitter receptors could explain the observed antidepressant and neuroprotective effects.
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | Effect | Reference |
|---|---|---|---|
| Antidepressant | Rodent models | Increased serotonin levels | |
| Anticancer | HeLa Cells | IC50 = 15 µM | |
| Neuroprotection | SH-SY5Y Cells | Reduced oxidative stress |
Case Study Example
A recent study investigated the anticancer properties of a structurally similar pyrrolidine derivative in vitro. The results demonstrated significant cytotoxic effects against multiple cancer cell lines, with a notable IC50 value indicating effective inhibition of cell proliferation. The study concluded that modifications to the pyrrolidine structure could enhance anticancer activity, suggesting a promising avenue for drug development .
Safety and Toxicology
Safety assessments indicate that this compound may cause skin and eye irritation upon exposure. Toxicological data is limited; however, it is classified under specific target organ toxicity categories, warranting caution during handling .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent. Research indicates that derivatives of pyrrolidine can exhibit various pharmacological effects, including:
- Antidepressant Activity : Studies suggest that compounds similar to (S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression and anxiety disorders .
- Cognitive Enhancement : There is emerging evidence that certain pyrrolidine derivatives can enhance cognitive functions by modulating cholinergic and glutamatergic systems. This makes them potential candidates for the treatment of cognitive impairments associated with neurodegenerative diseases .
Neuropharmacology
The compound's structural features suggest it may interact with various neuroreceptors. Research into its binding affinity and efficacy at receptors such as:
- Dopamine Receptors : Investigations into dopaminergic activity could reveal applications in treating conditions like Parkinson's disease and schizophrenia .
- Nicotinic Acetylcholine Receptors : Given the role of these receptors in cognitive processes, studying this compound could lead to advancements in treatments for Alzheimer's disease .
Case Study 1: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various pyrrolidine derivatives, including this compound. The results indicated significant improvements in behavioral tests associated with depression models in rodents, suggesting its potential efficacy as an antidepressant agent .
Case Study 2: Cognitive Enhancer
In a double-blind placebo-controlled trial, researchers examined the cognitive-enhancing properties of a related pyrrolidine compound. Participants who received the compound showed marked improvements in memory recall and attention span compared to the placebo group, indicating a promising avenue for further research into (S)-2-Amino derivatives .
Chemical Reactions Analysis
Reactivity of the Primary Amine Group
The primary amine (-NH₂) at the C2 position undergoes reactions typical of aliphatic amines:
Reactivity of the Tertiary Amine and Pyrrolidine Ring
The tertiary amine in the benzyl-ethyl-amino group and the pyrrolidine ring participate in distinct reactions:
Alkylation
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Reagents : Alkyl halides (e.g., methyl iodide), base (e.g., NaOH).
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Product : Quaternary ammonium salts.
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Conditions : Polar aprotic solvents (e.g., DMF) at 40–60°C.
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Notes : Benzyl-ethyl-amino group shows higher reactivity than the pyrrolidine nitrogen due to reduced steric hindrance .
Ring-Opening Reactions
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Reagents : Strong acids (e.g., HCl, H₂SO₄).
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Product : Linear amine derivatives.
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Mechanism : Protonation of the pyrrolidine nitrogen followed by nucleophilic attack.
Ketone Reactivity
The ketone group at C1 participates in reduction and nucleophilic addition:
Comparative Reactivity of Functional Groups
A reactivity hierarchy was established using DFT calculations and experimental data:
| Functional Group | Relative Reactivity (Scale: 1–5) | Dominant Reaction |
|---|---|---|
| Primary amine (-NH₂) | 5 | Acylation/Schiff base formation |
| Ketone (C=O) | 3 | Reduction |
| Tertiary amine | 2 | Alkylation |
| Pyrrolidine ring | 1 | Ring-opening under acidic conditions |
Data derived from computational models and kinetic studies .
Catalytic and Solvent Effects
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Palladium-Catalyzed Cross-Couplings : The benzyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
-
Solvent Influence : Reactions in DMSO show accelerated kinetics due to stabilization of transition states.
Stability Under Physiological Conditions
In vitro studies (pH 7.4, 37°C) reveal:
Comparison with Similar Compounds
Substituent Variations on the Benzylamino Group
Key Observations:
Variations in the Pyrrolidine Ring
Key Observations:
Preparation Methods
Table 1: Comparison of Key Synthetic Methods
Stereochemical Control and Resolution
Chiral resolution is achieved via diastereomeric salt formation. Using L-tartaric acid in ethanol, the (S)-enantiomer is isolated with 99% ee. Alternatively, enzymatic resolution with lipase B from Candida antarctica selectively hydrolyzes the undesired enantiomer, yielding 97% ee at 30°C.
Characterization and Quality Control
Final products are characterized by ¹H/¹³C NMR, HRMS, and X-ray crystallography. The carbonyl stretch at 1685 cm⁻¹ in IR confirms successful amide formation. Purity is assessed via HPLC using a Chiralpak AD-H column (heptane:isopropanol 90:10), with retention times of 8.2 min for the (S)-enantiomer and 9.7 min for the (R)-enantiomer .
Q & A
Q. What synthetic methodologies are commonly employed for preparing (S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, and what are the critical reaction conditions?
Methodological Answer: The compound is synthesized via a multi-step process involving:
- Coupling Reactions : Use of EDC·HCl and HOBT in DMF with triethylamine to activate carboxylic acids for amide bond formation .
- Crystallization : Ethanol or ethyl acetate recrystallization for purification .
- Key Reagents : Pyrrolidone derivatives, substituted benzylamines, and sodium borohydride for reduction steps .
Critical Conditions : Ambient temperature for coupling, reflux for hydrolysis, and strict stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to coupling agent) .
Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR (CDCl₃/DMSO-d₆) : Peaks at δ 4.20–4.35 ppm (broad singlet for N–H), δ 1.63–1.75 ppm (multiplet for dimethyl groups), and δ 6.91–7.28 ppm (aromatic protons) .
- IR Spectroscopy : Bands at 3437–3378 cm⁻¹ (N–H stretch), 1717–1715 cm⁻¹ (C=O), and 1260–1240 cm⁻¹ (C–N) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. Which pharmacological models are used to evaluate the anticonvulsant activity of this compound?
Methodological Answer:
- Subcutaneous Pentylenetetrazole (scPTZ) : Assesses seizure threshold at doses of 30–300 mg/kg (i.p.) with observation intervals (0.5–4 hours) .
- Maximal Electroshock (MES) : Evaluates protection against tonic-clonic seizures .
- Neurotoxicity Screening : Rotarod and ethanol interaction tests to measure motor impairment .
Advanced Research Questions
Q. How can researchers optimize coupling reaction yields during synthesis, particularly for amide bond formation?
Methodological Answer:
- Reagent Selection : EDC·HCl with HOBT minimizes racemization compared to carbodiimides alone .
- Solvent Optimization : DMF enhances solubility of intermediates, while triethylamine neutralizes HCl byproducts .
- Reaction Monitoring : TLC or HPLC tracks intermediate formation; extended reaction times (12–15 hours) improve conversion .
Q. How do electronic effects of substituents (EDG/EWG) influence NMR spectral data, and how can discrepancies be resolved?
Methodological Answer:
- Substituent Impact : Electron-donating groups (EDGs) deshield N–H protons (upfield shifts), while electron-withdrawing groups (EWGs) cause downfield shifts .
- Resolution Strategies :
- Use deuterated solvents (e.g., DMSO-d₆) to stabilize exchangeable protons.
- Variable-temperature NMR to reduce broadening caused by dynamic effects .
Q. What are the limitations of current neurotoxicity assessment protocols, and how can experimental designs be improved?
Methodological Answer:
- Identified Limitations :
- Mitigation Strategies :
Q. How can stability studies be designed to assess the compound’s shelf-life under varying storage conditions?
Methodological Answer:
Q. Table 1: Key Pharmacological Testing Parameters
| Model | Dose (mg/kg) | Endpoint | Observation Time |
|---|---|---|---|
| scPTZ | 30–300 | Seizure latency/reduction | 0.5–4 hours |
| MES | 100 | Tonic-clonic seizure suppression | Immediate |
| Rotarod | 300 | Motor coordination impairment | 1 hour |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
